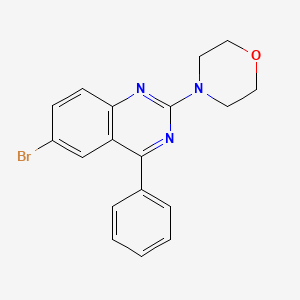methanone O-(2-phenoxyethyl)oxime CAS No. 338401-42-6](/img/structure/B2722541.png)
[2-(4-chlorophenyl)cyclopropyl](4-nitrophenyl)methanone O-(2-phenoxyethyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amines or oximes to amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine .
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways or as a precursor for bioactive compounds.
Industry: It can be used in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other cyclopropyl-containing molecules and oxime derivatives. Examples include:
- 2-(4-chlorophenyl)cyclopropylmethanone
- 2-(4-chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)hydrazone .
Uniqueness
The uniqueness of 2-(4-chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
(Z)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-nitrophenyl)-N-(2-phenoxyethoxy)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4/c25-19-10-6-17(7-11-19)22-16-23(22)24(18-8-12-20(13-9-18)27(28)29)26-31-15-14-30-21-4-2-1-3-5-21/h1-13,22-23H,14-16H2/b26-24+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAJMJNCVXJYNQ-SHHOIMCASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NOCCOC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/OCCOC2=CC=CC=C2)/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 10-benzyl-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2722458.png)
![1-[(3-Bromophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2722459.png)
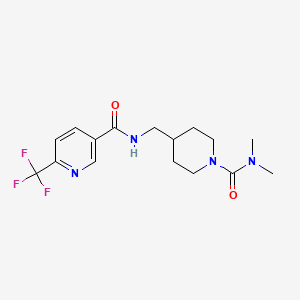
![{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2722464.png)
![5-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B2722465.png)
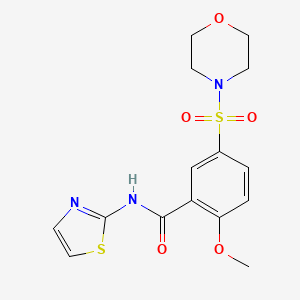
![(2,2-Difluoroethyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine](/img/structure/B2722473.png)
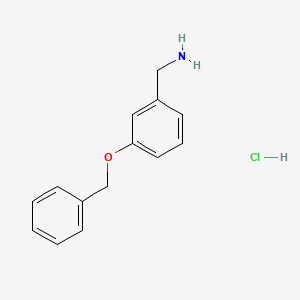
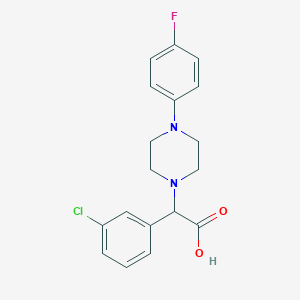
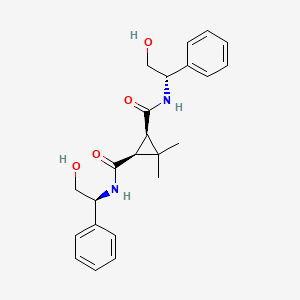
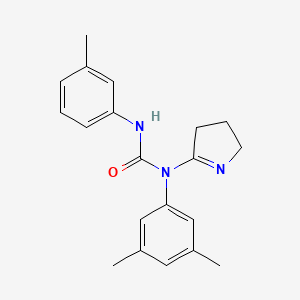
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide](/img/structure/B2722479.png)

